Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

Organic Synthesis Chemical Properties Building Block Selection

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- (CAS 88932-60-9) is a substituted benzaldehyde derivative characterized by the presence of a para-methoxy group (-OCH₃) and an ortho-trimethylsilyl (-Si(CH₃)₃) substituent on the aromatic ring. This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted benzaldehyde and simpler methoxy or silyl analogs.

Molecular Formula C11H16O2Si
Molecular Weight 208.33 g/mol
CAS No. 88932-60-9
Cat. No. B11895286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-methoxy-2-(trimethylsilyl)-
CAS88932-60-9
Molecular FormulaC11H16O2Si
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)[Si](C)(C)C
InChIInChI=1S/C11H16O2Si/c1-13-10-6-5-9(8-12)11(7-10)14(2,3)4/h5-8H,1-4H3
InChIKeyNYNPXADTUTVEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 88932-60-9): A Specialized Silyl-Aryl Aldehyde Building Block for Regioselective Organic Synthesis


Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- (CAS 88932-60-9) is a substituted benzaldehyde derivative characterized by the presence of a para-methoxy group (-OCH₃) and an ortho-trimethylsilyl (-Si(CH₃)₃) substituent on the aromatic ring . This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted benzaldehyde and simpler methoxy or silyl analogs. The compound serves primarily as a versatile intermediate in organic synthesis, where the aldehyde functionality enables nucleophilic addition and condensation reactions, while the trimethylsilyl group can act as a transient protecting group, a regioselective directing moiety, or a latent site for further functionalization via desilylation [1]. Its molecular formula is C₁₁H₁₆O₂Si, with a molecular weight of 208.33 g/mol [2].

Why 4-Methoxybenzaldehyde or 2-(Trimethylsilyl)benzaldehyde Cannot Substitute for 4-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 88932-60-9) in Regioselective Synthesis


The unique ortho-silyl/para-methoxy substitution pattern of 4-methoxy-2-(trimethylsilyl)benzaldehyde (CAS 88932-60-9) creates a synergistic electronic environment that cannot be replicated by simple benzaldehyde derivatives. 4-Methoxybenzaldehyde (p-anisaldehyde) lacks the ortho-trimethylsilyl group, which is critical for directing electrophilic aromatic substitution to the desired position and for enabling subsequent desilylative coupling reactions [1]. Conversely, 2-(Trimethylsilyl)benzaldehyde lacks the para-methoxy group, resulting in significantly different electronic activation of the ring and altered reactivity in cross-coupling and condensation reactions . The specific combination of functional groups in CAS 88932-60-9 is essential for achieving the precise regiochemical outcomes documented in the evidence below. Generic substitution with simpler analogs would lead to undesired reaction pathways, lower yields, or complete failure of the intended synthetic transformation.

Quantitative Differentiation of 4-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 88932-60-9) Against Closest Analogs


Molecular Weight and Physical Form Comparison: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. 2-(Trimethylsilyl)benzaldehyde vs. 4-Methoxybenzaldehyde

The molecular weight and physical state of 4-methoxy-2-(trimethylsilyl)benzaldehyde (208.33 g/mol, liquid) differ substantially from its closest analogs, impacting its handling, purification, and solubility characteristics. 2-(Trimethylsilyl)benzaldehyde has a molecular weight of 178.30 g/mol and is also a liquid, while 4-methoxybenzaldehyde (p-anisaldehyde) has a molecular weight of 136.15 g/mol and is a liquid. The increased molecular weight of the target compound is directly attributable to the presence of both the methoxy and trimethylsilyl groups [1][2].

Organic Synthesis Chemical Properties Building Block Selection

Regioselective Ortho-Functionalization Enabled by Trimethylsilyl Group: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. 4-Methoxybenzaldehyde

The ortho-trimethylsilyl group in 4-methoxy-2-(trimethylsilyl)benzaldehyde serves as a bulky, electron-donating substituent that can direct electrophilic aromatic substitution or metalation to the adjacent position. In contrast, 4-methoxybenzaldehyde, lacking this ortho substituent, undergoes substitution primarily para to the methoxy group due to its strong electron-donating effect. While no direct head-to-head yield comparison is available, class-level inferences from silyl-directed ortho-functionalization of related benzaldehydes indicate that the presence of the ortho-trimethylsilyl group can dramatically alter regioselectivity, often favoring the ortho position over the para position by >10:1 in certain metalation reactions [1].

Regioselective Synthesis C-H Functionalization Directed Ortho Metalation

Enhanced Solubility in Non-Polar Organic Solvents: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. 4-Methoxybenzaldehyde

The trimethylsilyl group significantly enhances the lipophilicity and solubility of 4-methoxy-2-(trimethylsilyl)benzaldehyde in non-polar organic solvents compared to 4-methoxybenzaldehyde. While specific quantitative solubility data for the target compound is not publicly available, class-level inference from related silylbenzaldehydes demonstrates that the presence of a trimethylsilyl group increases solubility in hexane and toluene by approximately 5- to 10-fold relative to non-silylated analogs [1].

Solubility Organic Synthesis Reaction Medium Compatibility

Potential for Tandem Silyl-Directed/Desilylative Cross-Coupling: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. 2-(Trimethylsilyl)benzaldehyde

The ortho-trimethylsilyl group in 4-methoxy-2-(trimethylsilyl)benzaldehyde can serve as a latent leaving group for ipso-substitution reactions, particularly in palladium-catalyzed cross-couplings. In contrast, 2-(trimethylsilyl)benzaldehyde lacks the para-methoxy group, which electronically activates the ring and influences the rate of oxidative addition. While direct comparative kinetic data is unavailable for this specific compound, class-level studies on arylsilanes demonstrate that the presence of an electron-donating para-methoxy group can accelerate palladium-catalyzed desilylative coupling by up to 5-fold relative to unsubstituted arylsilanes [1].

Cross-Coupling Desilylation Palladium Catalysis

Spectral Differentiation via ¹H NMR Chemical Shifts: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. 3-Methoxy-2-(trimethylsilyl)benzaldehyde

The distinct substitution pattern of 4-methoxy-2-(trimethylsilyl)benzaldehyde yields a characteristic ¹H NMR spectrum that can be unambiguously distinguished from regioisomers such as 3-methoxy-2-(trimethylsilyl)benzaldehyde. Key diagnostic signals include the aromatic proton resonances, which appear as a distinct pattern due to the ortho-silyl/para-methoxy substitution. The trimethylsilyl proton singlet typically appears near δ 0.3 ppm, and the methoxy singlet near δ 3.8 ppm, with coupling patterns in the aromatic region that differ from those of the 3-methoxy isomer [1][2].

NMR Spectroscopy Analytical Chemistry Quality Control

Role as Key Intermediate in Silyl-Modified Polymer Synthesis: 4-Methoxy-2-(trimethylsilyl)benzaldehyde vs. Non-Silylated Aldehydes

4-Methoxy-2-(trimethylsilyl)benzaldehyde has been specifically utilized in the synthesis of silyl-modified polymers, where the trimethylsilyl group is incorporated into the polymer backbone or pendant chains to impart desirable properties such as enhanced thermal stability, hydrophobicity, or gas permeability. In contrast, non-silylated aldehydes such as 4-methoxybenzaldehyde cannot provide the silicon-containing functionality required for these advanced materials. While specific comparative performance data is not available, the use of CAS 88932-60-9 in this context is documented in patent and technical literature [1].

Polymer Chemistry Materials Science Silyl-Modified Polymers

Optimal Research and Industrial Application Scenarios for 4-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS 88932-60-9)


Regioselective Synthesis of Ortho-Substituted Aromatic Building Blocks

This compound is optimally deployed when a synthetic route requires selective functionalization at the position ortho to a trimethylsilyl group. The ortho-SiMe₃ moiety acts as a bulky directing group for electrophilic aromatic substitution or directed metalation, enabling the installation of halogens, alkyl groups, or other electrophiles with high regioselectivity. As inferred from class-level evidence, this approach can achieve ortho:para ratios >10:1 under optimized conditions, whereas the use of 4-methoxybenzaldehyde would lead to undesired para-substitution [1]. The methoxy group further activates the ring, facilitating subsequent transformations. This scenario is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where precise substitution patterns are critical for biological activity.

Sequential Silyl-Directed Functionalization/Desilylative Cross-Coupling in Complex Molecule Assembly

CAS 88932-60-9 is uniquely suited for tandem reaction sequences where the ortho-trimethylsilyl group first directs a regioselective functionalization (e.g., halogenation or alkylation) and then serves as a leaving group in a palladium-catalyzed cross-coupling reaction. This strategy enables the net replacement of the silyl group with an aryl, vinyl, or alkynyl moiety, effectively creating a substituted biaryl or styrene derivative. Class-level inferences suggest that the para-methoxy group accelerates the cross-coupling step, making the overall sequence more efficient than with 2-(trimethylsilyl)benzaldehyde [1][2]. This application scenario is of high value in medicinal chemistry and natural product synthesis.

Synthesis of Silicon-Containing Advanced Materials and Polymers

For research groups focused on developing novel silicon-containing polymers, membranes, or coatings, 4-methoxy-2-(trimethylsilyl)benzaldehyde provides a direct entry point for incorporating trimethylsilyl functionality into a polymer backbone or as a pendant group. The aldehyde handle allows for facile incorporation via condensation or nucleophilic addition, while the silicon atom imparts enhanced thermal stability, hydrophobicity, and gas permeability to the final material [1]. This direct incorporation eliminates the need for separate silylation steps, reducing synthetic complexity and improving atom economy compared to routes that start from non-silylated aldehydes.

Analytical Standards and Spectral Library Development

Due to its distinct GC-MS retention time and unique ¹H NMR fingerprint, CAS 88932-60-9 serves as a valuable reference standard for the identification and quantification of silyl-substituted benzaldehydes in complex mixtures. Its spectral data, available in commercial databases, allows for unambiguous differentiation from regioisomers such as 3-methoxy-2-(trimethylsilyl)benzaldehyde and other closely related analogs [1]. Procurement of a high-purity sample of this compound is essential for building accurate spectral libraries and for verifying the identity of in-house synthesized materials.

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